
SKLB1002
Übersicht
Beschreibung
SKLB1002 ist ein neuartiger und potenter Inhibitor der Signaltransduktion des vaskulären endothelialen Wachstumsfaktorrezeptors 2 (VEGFR2). Es hat ein erhebliches Potenzial gezeigt, die Angiogenese und das Tumorwachstum in vivo zu hemmen. Diese Verbindung zeichnet sich insbesondere durch ihre Fähigkeit aus, die Proliferation, Migration, Invasion und Tubulusbildung von menschlichen Nabelschnurvenen-Endothelzellen zu hemmen .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
SKLB1002 has shown promise as an anti-cancer agent due to its ability to inhibit angiogenesis. In vitro studies demonstrated that this compound significantly reduced the proliferation, migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs) . In vivo studies using tumor xenografts in athymic mice revealed that administration of this compound led to over 60% inhibition of tumor growth, as evidenced by immunohistochemical staining for CD31, a marker for angiogenesis .
Dermatological Conditions
Research has indicated that this compound effectively alleviates skin inflammation and may offer therapeutic benefits for conditions such as psoriasis. In studies involving K14-VEGF transgenic mice, treatment with this compound resulted in significant reductions in skin lesions and normalization of epidermal architecture . Histological analyses showed a marked decrease in T-cell infiltration and vascular abnormalities associated with psoriasis-like symptoms .
Ocular Angiogenesis
The compound has also been studied for its effects on ocular conditions characterized by abnormal blood vessel growth, such as corneal neovascularization (CoNV). In an alkali-burn corneal model, this compound significantly decreased both the length and number of new corneal blood vessels without exhibiting cytotoxicity . The results suggest that this compound could be a promising therapeutic option for treating ocular diseases related to abnormal angiogenesis.
Data Tables
Case Study 1: Anti-Cancer Efficacy
In a study focused on cancer therapy, this compound was administered to athymic mice bearing human tumor xenografts. The results demonstrated significant tumor growth inhibition compared to control groups, highlighting its potential as an effective anti-cancer agent through the inhibition of angiogenesis.
Case Study 2: Psoriasis Treatment
In experiments with K14-VEGF transgenic mice exhibiting psoriasis-like symptoms, systemic treatment with this compound resulted in notable improvements in skin inflammation. Histological assessments revealed reduced epidermal thickness and inflammatory cell infiltration, suggesting that this compound could serve as a viable treatment option for psoriasis.
Case Study 3: Ocular Applications
The efficacy of this compound was evaluated in an alkali-burn corneal model where it effectively suppressed CoNV. The administration led to significant reductions in neovascularization without inducing toxicity, indicating its potential for treating ocular angiogenic disorders.
Wirkmechanismus
Target of Action
The primary target of SKLB1002 is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating VEGF-induced signaling in endothelial cells, which is essential for angiogenesis .
Mode of Action
This compound acts by inhibiting the phosphorylation of VEGFR2 induced by VEGF . This inhibition subsequently blocks the activation of downstream protein kinases, including extracellular signal-regulated kinase (ERK), focal adhesion kinase (FAK), and Src .
Biochemical Pathways
The inhibition of VEGFR2 by this compound affects the VEGF signaling pathway, which is critical for angiogenesis . By blocking the phosphorylation of ERK, FAK, and Src, this compound disrupts the downstream signaling of VEGFR2, thereby inhibiting angiogenesis .
Result of Action
This compound significantly inhibits endothelial cell proliferation, migration, invasion, and tube formation . In vivo, it has been shown to block the formation of intersegmental vessels in zebrafish embryos and inhibit new microvasculature induced by inoculated tumor cells . Furthermore, this compound administration has been associated with more than 60% inhibition against human tumor xenografts in athymic mice .
Action Environment
The effectiveness of this compound in different in vitro and in vivo models suggests that it may be robust against a variety of biological environments .
Biochemische Analyse
Biochemical Properties
SKLB1002 significantly inhibits the proliferation, migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVEC) in vitro . It interacts with VEGFR2 kinase and inhibits its phosphorylation . It also interacts with downstream protein kinases including extracellular signal-regulated kinase, focal adhesion kinase, and Src .
Cellular Effects
This compound influences cell function by inhibiting VEGF-induced phosphorylation of VEGFR2 kinase and the downstream protein kinases . This leads to a decrease in cell proliferation, migration, invasion, and tube formation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of VEGF-induced phosphorylation of VEGFR2 kinase and the downstream protein kinases . This results in the inhibition of angiogenesis and tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. It inhibits the formation of intersegmental vessels in zebrafish embryos and new microvasculature induced by inoculated tumor cells .
Dosage Effects in Animal Models
In animal models, administration of 100 mg/kg/d this compound resulted in more than 60% inhibition against human tumor xenografts in athymic mice .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. It is known to interact with VEGFR2 kinase and downstream protein kinases .
Subcellular Localization
Its effects on cellular function suggest that it interacts with VEGFR2 kinase and downstream protein kinases, which are typically located in the cytoplasm .
Analyse Chemischer Reaktionen
SKLB1002 unterliegt verschiedenen Arten von chemischen Reaktionen, wobei der Schwerpunkt hauptsächlich auf seiner Wechselwirkung mit VEGFR2 liegt. Es hemmt die VEGF-induzierte Phosphorylierung der VEGFR2-Kinase und nachgeschalteter Proteinkinasen, einschließlich extrazellulärer signalregulierter Kinase, fokaler Adhäsionskinase und Src . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die inhibierten Formen dieser Kinasen, die zu einer reduzierten Angiogenese und einem reduzierten Tumorwachstum führen.
Vergleich Mit ähnlichen Verbindungen
SKLB1002 ist einzigartig in seiner potenten und spezifischen Hemmung von VEGFR2. Ähnliche Verbindungen umfassen andere VEGFR2-Inhibitoren wie Sorafenib, Sunitinib und Pazopanib. This compound hat im Vergleich zu diesen Verbindungen ein günstigeres Toxizitätsprofil und eine höhere Spezifität für VEGFR2 gezeigt . Dies macht this compound zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der Krebstherapie.
Vorbereitungsmethoden
Die Synthese von SKLB1002 beinhaltet eine eingeschränkte De-novo-Designmethode. Diese Methode wurde verwendet, um neue Moleküle zu konstruieren, die auf VEGFR2 abzielen. Der Syntheseweg umfasst molekulare Docking-Experimente und Scoring-Ranking-Operationen, um zu beurteilen, wie die Moleküle in das aktive Zentrum der Kinase passen . Leider sind detaillierte industrielle Produktionsmethoden in der Literatur nicht leicht verfügbar.
Biologische Aktivität
SKLB1002 is a novel small molecule identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. This compound has garnered attention for its potential applications in treating ocular and various forms of cancer-related angiogenesis. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.
This compound functions primarily by inhibiting the tyrosine kinase activity of VEGFR2, which is crucial for mediating angiogenesis. The compound disrupts the phosphorylation of VEGFR2 and its downstream signaling pathways, specifically the MAPK pathway, which includes ERK1/2, JNK, and p38 MAPK. This inhibition leads to reduced endothelial cell proliferation, migration, and tube formation—key processes in angiogenesis.
In Vitro Studies
Cell Viability and Cytotoxicity
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated that this compound does not exhibit significant cytotoxicity at concentrations ranging from 1 to 100 nM. Flow cytometry assays confirmed that this compound administration did not increase the percentage of apoptotic cells compared to control groups .
Endothelial Functions
- Proliferation : this compound significantly reduced VEGF-induced proliferation of HUVECs as evidenced by EdU incorporation assays and Ki67 immunofluorescence staining.
- Migration : Transwell migration assays indicated that pre-treatment with this compound markedly decreased the migration ability of HUVECs.
- Tube Formation : Matrigel assays showed that this compound inhibited VEGF-induced tube formation in a dose-dependent manner .
In Vivo Studies
Ocular Angiogenesis Model
In an alkali-burn corneal model, this compound was administered topically to evaluate its effects on corneal neovascularization (CoNV). The results indicated a significant reduction in both the number and length of new corneal blood vessels compared to control groups. Specifically, the mean length and number of new vessels were significantly lower in the this compound-treated group .
Treatment Group | Mean Length of New Vessels (mm) | Number of New Vessels |
---|---|---|
Control (CMC-Na) | 3.5 | 15 |
Alkali Burn | 7.0 | 25 |
Alkali + this compound | 1.5 | 5 |
Case Studies
Cancer Models
In preclinical models involving tumor xenografts in athymic mice, this compound demonstrated significant anti-tumor activity. At a dosage of 100 mg/kg/day, it achieved over 60% inhibition of tumor growth. Histological analysis using CD31 staining confirmed reduced microvessel density in treated tumors, indicating effective anti-angiogenic activity .
Research Findings Summary
- Cytotoxicity : No significant cytotoxic effects observed in HUVECs.
- Mechanism : Inhibition of VEGFR2 leads to decreased activation of MAPK pathways.
- Inhibition of Angiogenesis : Effective in reducing both ocular and tumor-associated angiogenesis.
- Potential Applications : Promising candidate for treating ocular diseases and cancers associated with abnormal vascular growth.
Eigenschaften
IUPAC Name |
2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-5-methyl-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-7-16-17-13(20-7)21-12-8-4-10(18-2)11(19-3)5-9(8)14-6-15-12/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVGFDBMONQTBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225451-84-2 | |
Record name | SKLB1002 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of SKLB1002?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. [, ] It binds to VEGFR2 and blocks its activation by Vascular Endothelial Growth Factor (VEGF). [] This inhibition disrupts downstream signaling pathways, including Extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinases (JNK), p38, Focal Adhesion Kinase (FAK), and Src. [, ]
Q2: What are the in vitro effects of this compound on endothelial cells?
A2: Studies have shown that this compound effectively inhibits various angiogenic processes in human umbilical vein endothelial cells (HUVECs), including:
- Proliferation: this compound significantly reduces HUVEC proliferation in a dose-dependent manner. []
- Migration and Invasion: The compound effectively inhibits both the migratory and invasive capabilities of HUVECs. []
- Tube Formation: this compound disrupts the formation of capillary-like structures by HUVECs, a key process in angiogenesis. [, ]
Q3: How does this compound impact tumor growth and angiogenesis in vivo?
A3: Preclinical studies utilizing zebrafish and murine models have demonstrated promising anti-tumor and anti-angiogenic effects of this compound:
- Zebrafish Model: this compound effectively blocked the formation of intersegmental vessels in zebrafish embryos and inhibited tumor-induced microvasculature development. []
- Murine Xenograft Model: In mice bearing human tumor xenografts, this compound administration resulted in significant tumor growth inhibition (over 60% reduction compared to controls). [] Immunohistochemical staining for CD31, a marker of blood vessels, confirmed the anti-angiogenic effect of this compound. []
Q4: Can this compound enhance the efficacy of chemotherapy?
A4: Research suggests that this compound can induce vascular normalization within tumors, potentially enhancing the delivery and efficacy of chemotherapy. [] In a study utilizing a murine model, pretreatment with this compound led to a 2.2-fold increase in intratumoral doxorubicin levels compared to doxorubicin alone. [] Moreover, combining this compound with doxorubicin resulted in a synergistic antitumor effect and significantly reduced metastasis. []
Q5: Beyond cancer, are there other potential applications for this compound being investigated?
A5: Research has explored the potential of this compound for treating other diseases characterized by excessive or abnormal angiogenesis, such as:
- Ocular Angiogenesis: this compound demonstrated promising results in a murine model of alkali-burn corneal neovascularization, significantly reducing the length and number of new corneal blood vessels. []
- Psoriasis: In a transgenic mouse model of psoriasis, systemic this compound treatment effectively reduced ear inflammation, epidermal thickening, and abnormal blood vessel formation. []
Q6: Does this compound play a role in the relationship between CCDC88A and VEGF in Hepatocellular Carcinoma?
A6: Recent research suggests that this compound may help elucidate the interplay between CCDC88A and VEGF in Hepatocellular Carcinoma (HCC). [] While the exact mechanism is still under investigation, studies indicate that CCDC88A might regulate VEGF expression through miR-101, impacting the malignant behaviors of HCC cells. Notably, this compound, by inhibiting VEGFR2, further suppressed these malignant behaviors, suggesting a potential connection between CCDC88A-mediated VEGF regulation and VEGFR2 signaling in HCC. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.